3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiophenol with α-haloketones under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.
Coupling with the Dimethoxyphenyl Group: The dimethoxyphenyl group can be coupled to the thiazole ring through a Suzuki coupling reaction using appropriate boronic acids and palladium catalysts.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including bacterial infections and cancer.
Biological Studies: It can be used as a probe to study the biological pathways and molecular targets involved in disease progression.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyphenyl)thiazol-2-yl]methanones: These compounds share the thiazole ring and have similar biological activities.
Salicylidene acylhydrazides: These compounds are known for their antibacterial properties and share structural similarities with the thiazole derivatives.
Uniqueness
3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups, which can enhance its binding affinity and specificity towards molecular targets. This structural uniqueness can lead to improved biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-14-5-8-16(18(11-14)26-2)17-12-28-20(22-17)23-19(24)9-10-27-15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIMRHMHSLIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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